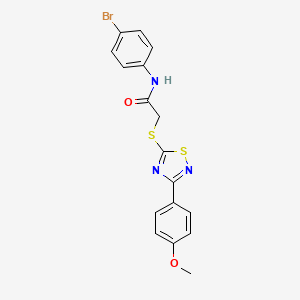

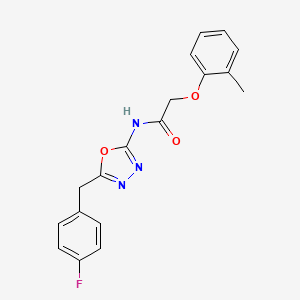

2-phenoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

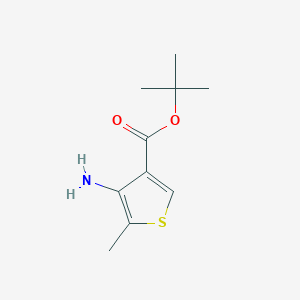

2-phenoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide, also known as PTETA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTETA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 431.55 g/mol.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural motifs with the query compound, have been investigated for their potential as glutaminase inhibitors. This research aimed to identify more potent inhibitors with improved drug-like properties for therapeutic applications, particularly in cancer treatment. A specific analog demonstrated similar potency to BPTES with better solubility, showing promise in attenuating the growth of human lymphoma cells both in vitro and in vivo (Shukla et al., 2012).

Chemoselective Acetylation in Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, was performed using Novozym 435 as a catalyst. This research explored various acyl donors and reaction conditions to improve the efficiency of this transformation, which is crucial for the synthesis of pharmaceutically relevant compounds (Magadum & Yadav, 2018).

Anticancer, Anti-inflammatory, and Analgesic Activities

A study focused on the development of new chemical entities, particularly 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic applications. These compounds were synthesized using the Leuckart synthetic pathway and evaluated for their biological activities, identifying specific derivatives with promising therapeutic potential (Rani et al., 2014).

Synthesis and Pharmacological Assessment

Another study synthesized novel acetamide derivatives with a focus on their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research highlights the versatility of acetamide derivatives in drug development, showcasing the importance of structural modifications to achieve desired biological activities (Rani et al., 2016).

properties

IUPAC Name |

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S2/c22-20(15-25-16-8-3-1-4-9-16)21-14-19(18-12-7-13-26-18)27(23,24)17-10-5-2-6-11-17/h1-13,19H,14-15H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQVAJWZGRAHHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

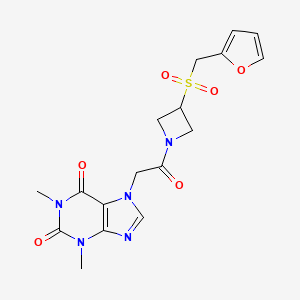

![N-cyclohexyl-2-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2438576.png)

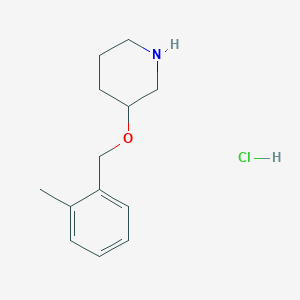

![ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2438577.png)

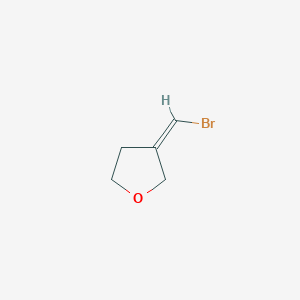

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2438580.png)

![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2438582.png)

![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2438591.png)